molecular formula C17H14O4 B14239078 Benzyl 4-(acryloyloxy)benzoate CAS No. 532435-66-8

Benzyl 4-(acryloyloxy)benzoate

Cat. No.: B14239078
CAS No.: 532435-66-8
M. Wt: 282.29 g/mol
InChI Key: WYEJAZSXKWMGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(acryloyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of both benzyl and acryloyloxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by the introduction of the acryloyloxy group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. For instance, sulfuric acid can be used as an acidic catalyst, while potassium carbonate can serve as a basic catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(acryloyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 4-(acryloyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis to release benzoic acid and benzyl alcohol, which can exert antimicrobial effects. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(acryloyloxy)benzoate is unique due to the presence of the acryloyloxy group, which imparts distinct polymerization capabilities. This makes it particularly valuable in the synthesis of liquid crystalline polymers and advanced materials .

Properties

CAS No.

532435-66-8

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

benzyl 4-prop-2-enoyloxybenzoate

InChI

InChI=1S/C17H14O4/c1-2-16(18)21-15-10-8-14(9-11-15)17(19)20-12-13-6-4-3-5-7-13/h2-11H,1,12H2

InChI Key

WYEJAZSXKWMGOE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.